molecular formula C21H23N3O4S B11168671 3,4,5-trimethoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

3,4,5-trimethoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11168671
M. Wt: 413.5 g/mol
InChI Key: DFPSRHZAOSBTDM-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with trimethoxy groups and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4,5-trimethoxybenzoic acid with an amine under dehydrating conditions to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially forming amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-Trimethoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as tubulin or receptors involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C21H23N3O4S/c1-13(14-8-6-5-7-9-14)10-18-23-24-21(29-18)22-20(25)15-11-16(26-2)19(28-4)17(12-15)27-3/h5-9,11-13H,10H2,1-4H3,(H,22,24,25)

InChI Key

DFPSRHZAOSBTDM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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